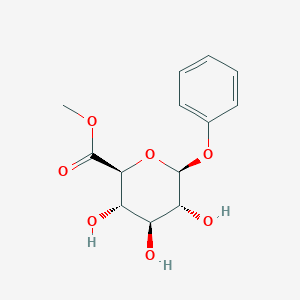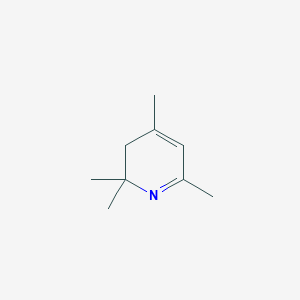
2,3-Dihydro-2,2,4,6-tetramethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2,4,6-tetramethylpyridine is an organic compound with the molecular formula C9H15N It is a derivative of pyridine, characterized by the presence of four methyl groups and a partially saturated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-2,2,4,6-tetramethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2,4,6-tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2,3-Dihydro-2,2,4,6-tetramethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-dihydro-2,2,4,6-tetramethylpyridine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another derivative with a similar structure but fully saturated ring.
2,4,6-Trimethylpyridine: Lacks the dihydro component but shares the methyl substitution pattern.
Properties
CAS No. |
63681-01-6 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-3H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5H,6H2,1-4H3 |
InChI Key |
LOKZDHRCJWJADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



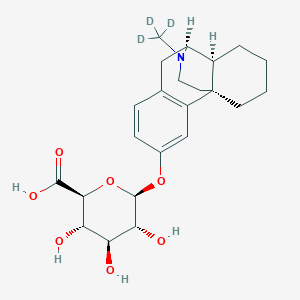

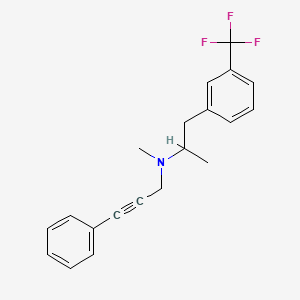
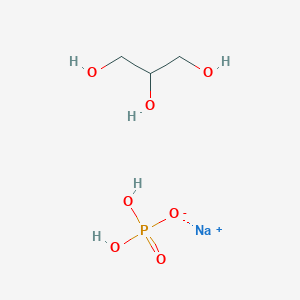
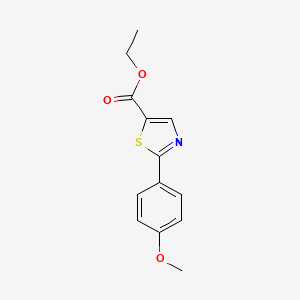
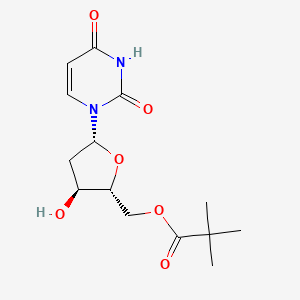
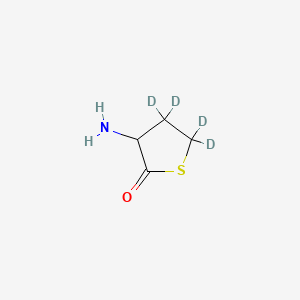
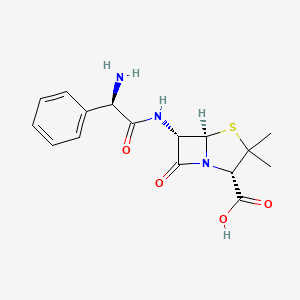
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
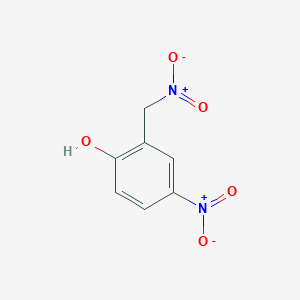
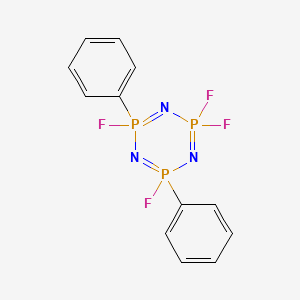
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
